6-Chloropyridine-2-carbohydrazide
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Overview
Description
6-Chloropyridine-2-carbohydrazide is a chemical compound with the molecular formula C6H6ClN3O It is a derivative of pyridine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloropyridine-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 6-chloropyridine-2-carboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
6-Chloropyridine-2-carboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyridine-2-carbohydrazide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Condensation reactions: It can react with aldehydes or ketones to form hydrazones.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Condensation reactions: Aldehydes or ketones in the presence of an acid catalyst.
Oxidation: Agents like potassium permanganate.
Reduction: Agents like sodium borohydride.
Major Products Formed
Hydrazones: Formed from condensation reactions with aldehydes or ketones.
Substituted pyridines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
6-Chloropyridine-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Biological Studies: Used in the development of enzyme inhibitors and other biologically active compounds.
Industrial Chemistry: Employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-chloropyridine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridine-2-carboxylic acid: A precursor in the synthesis of 6-chloropyridine-2-carbohydrazide.
Pyridine-2-carbohydrazide: Lacks the chlorine substituent, which may affect its reactivity and applications.
6-Bromopyridine-2-carbohydrazide: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in the synthesis of various bioactive and industrially relevant compounds.
Properties
IUPAC Name |
6-chloropyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGKCGVPXZTHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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